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Compound of Interest

Compound Name:
1,3-Dimethyl-1H-pyrazole-4-

carboxylic acid

Cat. No.: B1301235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrazole fungicides, focusing on their

structure-activity relationships (SAR). The information is curated from recent scientific literature

to aid in the development of new and more effective antifungal agents. This document presents

quantitative data in structured tables, details key experimental protocols, and visualizes the

mechanisms of action.

Introduction to Pyrazole Fungicides
Pyrazole fungicides are a significant class of agrochemicals used to control a wide range of

fungal pathogens affecting crops. Their efficacy stems from their ability to inhibit crucial fungal

enzymes, primarily succinate dehydrogenase (SDH) and cytochrome P450 14α-demethylase

(CYP51). Understanding the relationship between the chemical structure of these compounds

and their fungicidal activity is paramount for designing novel molecules with improved potency,

broader spectrum, and reduced resistance development.

Comparative Analysis of Fungicidal Activity
The following tables summarize the in vitro antifungal activity (EC50 values) of representative

pyrazole fungicides against common plant pathogens. The EC50 value represents the

concentration of the fungicide that inhibits 50% of the fungal mycelial growth.
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Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are a major class of pyrazole fungicides, many of which act as

Succinate Dehydrogenase Inhibitors (SDHIs). The general structure consists of a pyrazole ring

linked to an amide moiety. Variations in the substituents on the pyrazole ring and the amide

nitrogen significantly influence their antifungal activity.

Compound
ID

R1 R2
Target
Fungus

EC50
(µg/mL)

Reference

1a -CH3
2-

chlorophenyl

Rhizoctonia

solani
0.799 [1]

1b -CF2H
2-

chlorophenyl

Rhizoctonia

solani
0.131 [1]

1c -CH3
2-

methylphenyl

Rhizoctonia

solani
>50 [1]

1d -CF2H
2-

methylphenyl

Rhizoctonia

solani
1.54 [1]

2a -CH3
4-

chlorophenyl
Valsa mali 9.19 [2]

2b -CH3
4-

fluorophenyl
Valsa mali 12.34 [2]

3a -CF3
1,3-

dimethylbutyl

Botrytis

cinerea
1.72 [3]

3b -CF3
1-methyl-3-

phenylpropyl

Botrytis

cinerea
2.54 [3]
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General Structure of Pyrazole Carboxamide Derivatives:

Pyrazole-Thiazole Derivatives
The incorporation of a thiazole ring into the pyrazole scaffold has led to the discovery of potent

fungicides. These compounds often exhibit a broader spectrum of activity and can also target

succinate dehydrogenase.

Compoun
d ID

R1 R2 R3
Target
Fungus

EC50
(µg/mL)

Referenc
e

4a -H -CH3

2,4-

dichloroph

enyl

Valsa mali 1.77 [2]

4b -H -CH3

2-

chlorophen

yl

Valsa mali 3.54 [2]

4c -Cl -CH3

2,4-

dichloroph

enyl

Rhizoctoni

a solani
3.79 [2]

4d -Cl -CH3

2-

chlorophen

yl

Rhizoctoni

a solani
5.12 [2]
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General Structure of Pyrazole-Thiazole Derivatives:

Mechanisms of Action
Pyrazole fungicides primarily exert their antifungal effects through the inhibition of two key

enzymes in fungal metabolic pathways: Succinate Dehydrogenase (SDH) and Cytochrome

P450 14α-demethylase (CYP51).

Succinate Dehydrogenase Inhibition (SDHI)
SDH, also known as complex II of the mitochondrial respiratory chain, plays a crucial role in

both the tricarboxylic acid (TCA) cycle and electron transport. Pyrazole carboxamide fungicides

bind to the ubiquinone binding site (Qp-site) of the SDH enzyme, blocking the transfer of

electrons from succinate to ubiquinone. This inhibition disrupts cellular respiration and energy

production, ultimately leading to fungal cell death.[4]

TCA Cycle

Electron Transport Chain
Succinate

Succinate
Dehydrogenase (SDH)

 Oxidation

Fumarate

Ubiquinone (Q) e- transfer Complex III

Pyrazole Carboxamide
Fungicide

 Inhibition
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Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.

Cytochrome P450 14α-demethylase (CYP51) Inhibition
CYP51, a member of the cytochrome P450 enzyme family, is essential for the biosynthesis of

ergosterol, a vital component of fungal cell membranes.[5][6] Pyrazole-containing fungicides

can act as demethylase inhibitors (DMIs) by binding to the active site of CYP51. The nitrogen

atom in the pyrazole ring coordinates with the heme iron atom in the enzyme's active site,

preventing the demethylation of lanosterol, a precursor to ergosterol. The disruption of

ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the

integrity and function of the fungal cell membrane.[6]

Ergosterol Biosynthesis

Lanosterol
Cytochrome P450

14α-demethylase (CYP51)

14α-demethylated
Intermediate Ergosterol Fungal Cell
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Mechanism of CYP51 Inhibition by Pyrazole Fungicides.

Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelium Growth
Inhibition)
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This method is widely used to determine the efficacy of fungicides against mycelial growth of

various phytopathogenic fungi.[7][8]

1. Fungal Strains and Culture:

The target fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea) are cultured on Potato

Dextrose Agar (PDA) plates at 25 ± 1 °C for 3-5 days to obtain actively growing mycelium.

2. Preparation of Fungicide Stock Solutions:

The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO),

to prepare stock solutions (e.g., 10 mg/mL).

3. Preparation of Medicated Plates:

The stock solutions are serially diluted with sterile distilled water containing a surfactant

(e.g., 0.1% Tween 80) to obtain a range of desired test concentrations.

An appropriate volume of each fungicide dilution is added to molten PDA medium (cooled to

about 45-50 °C) to achieve the final test concentrations.

The medicated PDA is then poured into sterile Petri dishes (9 cm diameter).

A control plate containing the solvent and surfactant but no fungicide is also prepared.

4. Inoculation and Incubation:

A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing

fungal culture and placed at the center of each medicated and control PDA plate.

The plates are sealed and incubated at 25 ± 1 °C in the dark.

5. Data Collection and Analysis:

The diameter of the fungal colony is measured in two perpendicular directions when the

mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.
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The percentage of mycelial growth inhibition is calculated using the following formula:

Inhibition (%) = [(C - T) / (C - D)] x 100 where:

C is the average diameter of the mycelial colony in the control group (mm).

T is the average diameter of the mycelial colony in the treated group (mm).

D is the diameter of the mycelial disc (mm).

The EC50 value is calculated by probit analysis of the inhibition percentages against the

corresponding concentrations of the fungicide.

Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the inhibitory effect of pyrazole fungicides on the activity of the SDH

enzyme.[9][10]

1. Enzyme Preparation:

Mitochondria are isolated from the target fungus through differential centrifugation. The

fungal mycelia are harvested, washed, and homogenized in an extraction buffer. The

homogenate is then centrifuged at a low speed to remove cell debris, followed by a high-

speed centrifugation to pellet the mitochondria. The mitochondrial pellet is resuspended in an

appropriate buffer.

2. Assay Principle:

The activity of SDH is determined spectrophotometrically by monitoring the reduction of an

artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of

succinate as the substrate. The reduction of DCIP results in a decrease in absorbance at

600 nm.

3. Assay Procedure:

The reaction mixture contains phosphate buffer, the mitochondrial enzyme preparation, and

the test compound at various concentrations.

The reaction is initiated by the addition of succinate.
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The decrease in absorbance at 600 nm is monitored over time using a spectrophotometer.

A control reaction without the inhibitor is also run.

4. Data Analysis:

The rate of the reaction is calculated from the linear portion of the absorbance versus time

plot.

The percentage of inhibition is calculated for each concentration of the test compound.

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity) is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Conclusion
The structure-activity relationship of pyrazole fungicides is a complex interplay of the pyrazole

core and its various substituents. Pyrazole carboxamides have proven to be highly effective

SDHIs, with the nature of the substituents on the pyrazole ring and the amide group being

critical for their potency and spectrum of activity. The introduction of a thiazole moiety has also

yielded promising fungicides with potent and broad-spectrum activity. The continued

exploration of novel pyrazole analogues, guided by SAR studies and a deeper understanding

of their interactions with target enzymes, will be instrumental in the development of the next

generation of fungicides to ensure global food security.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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